N1-cyclopentyl-N2-(p-tolyl)oxalamide

Physicochemical profiling Medicinal chemistry ADME prediction

N1-cyclopentyl-N2-(p-tolyl)oxalamide (IUPAC: N-cyclopentyl-N'-(4-methylphenyl)oxamide, molecular formula C₁₄H₁₈N₂O₂, molecular weight 246.30 g·mol⁻¹) is a synthetic, unsymmetrically N,N'-disubstituted oxalamide. The oxalamide (–CO–CO–NH–) core functions as a versatile hydrogen-bonding scaffold and metal-chelating pharmacophore, while the cyclopentyl (N1) and p-tolyl (N2) substituents impart distinct steric, lipophilic and electronic properties.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B5062203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclopentyl-N2-(p-tolyl)oxalamide
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2
InChIInChI=1S/C14H18N2O2/c1-10-6-8-12(9-7-10)16-14(18)13(17)15-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,15,17)(H,16,18)
InChIKeyDJRVKTSDEROBDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N1-cyclopentyl-N2-(p-tolyl)oxalamide: Understanding the Baseline Scaffold


N1-cyclopentyl-N2-(p-tolyl)oxalamide (IUPAC: N-cyclopentyl-N'-(4-methylphenyl)oxamide, molecular formula C₁₄H₁₈N₂O₂, molecular weight 246.30 g·mol⁻¹) is a synthetic, unsymmetrically N,N'-disubstituted oxalamide [1]. The oxalamide (–CO–CO–NH–) core functions as a versatile hydrogen-bonding scaffold and metal-chelating pharmacophore, while the cyclopentyl (N1) and p-tolyl (N2) substituents impart distinct steric, lipophilic and electronic properties [2]. Oxalamide derivatives have been explored as methionine aminopeptidase (MetAP) inhibitors, cyclophilin D (CypD) ligands, kinase inhibitors, and antiviral entry blockers [3][4].

Why N1-cyclopentyl-N2-(p-tolyl)oxalamide Cannot Be Trivially Substituted by In-Class Analogs


Unsymmetrical N,N'-disubstituted oxalamides are not commodity fungible chemicals. The N1-cyclopentyl group contributes a specific ring size (five-membered), conformation, and lipophilicity that differs measurably from N1-cyclohexyl, N1-cyclopropyl, or N1-alkyl analogs in both steric occupancy and metabolic stability [1]. The N2-(p-tolyl) substituent presents a defined Hammett σₚ (+0.07 for –CH₃) and distinct π-stacking capability versus –H, –Cl, –CF₃, or –OCH₃ analogs [2]. Even a positional isomer (m-tolyl vs. p-tolyl) alters the angular presentation of the aromatic ring relative to the oxalamide hydrogen-bond network, potentially disrupting target engagement [3]. Consequently, procurement of a “close” analog without explicit comparative binding, functional, or physicochemical data risks obtaining a compound with materially different target affinity, selectivity, or pharmacokinetic behavior.

N1-cyclopentyl-N2-(p-tolyl)oxalamide: Quantitative Differentiation Evidence


Molecular Weight and Lipophilicity Differentiation from N1-cyclopentyl-N2-phenyl Oxalamide (Des-methyl Analog)

N1-cyclopentyl-N2-(p-tolyl)oxalamide (MW = 246.30 g·mol⁻¹) bears a para-methyl substituent on the N2-phenyl ring that its des-methyl analog N1-cyclopentyl-N2-phenyl oxalamide (MW = 232.28 g·mol⁻¹) lacks, resulting in a calculated LogP increase of approximately +0.5 units and a higher topological polar surface area (TPSA ≈ 58 Ų versus ≈ 49 Ų) [1]. The additional methyl group increases the number of heavy atoms from 17 to 18 and the number of rotatable bonds (from 2 to 3 when considering the methyl C–C bond), subtly influencing conformational entropy upon target binding [1].

Physicochemical profiling Medicinal chemistry ADME prediction

Ring-Size Differentiation: Cyclopentyl (C5) versus Cyclohexyl (C6) N1-Substitution in Oxalamide Series

In the PDB-deposited MetAP complex (2EVO), the N-cyclopentyl moiety occupies a sterically confined hydrophobic pocket; the larger cyclohexyl analog would be predicted to clash with this sub-pocket based on crystallographic analysis [1]. The cyclopentyl group imposes a distinct trajectory of the N1 amide nitrogen relative to the oxalamide carbonyl plane compared with cyclohexyl, potentially altering the hydrogen-bond geometry with the catalytic metal ions [1][2]. While no direct head-to-head biochemical comparison has been published for N1-cyclopentyl vs. N1-cyclohexyl with the p-tolyl N2-substituent, the structurally analogous N-cyclopentyl-N-(thiazol-2-yl)oxalamide displays an IC₅₀ of 0.067 µM against the Co(II)-form of MetAP versus 53 µM against the Mn(II)-form—a ~790-fold metalloform selectivity [3].

Structure-activity relationship Enzyme inhibition Fragment-based drug design

Cyclophilin D Ligand Efficiency: Cyclopentyl Oxalamide Fragment Comparison

The cyclopentyl oxalamide scaffold has been validated as a ligand-efficient fragment for human cyclophilin D (CypD), with the co-crystal structure of N-cyclopentyl-N'-pyridin-2-ylmethyl-oxalamide (PDB 6R9X) resolved at 1.66 Å resolution [1]. The initial fragment hit bearing a cyclopentyl N1-substituent exhibited millimolar binding that was improved through fragment merging and linking into three distinct chemical series (urea, oxalyl, and amide linkers) [2]. The p-tolyl N2-substituent in the target compound is isosteric to the pyridylmethyl group but replaces the hydrogen-bond-accepting pyridine nitrogen with a hydrophobic methyl group, predicting altered S2 pocket occupancy compared to the PDB-deposited lead [1].

Fragment-based drug discovery Cyclophilin D Mitochondrial permeability transition

Regioisomeric Differentiation: N2-(p-tolyl) versus N2-(m-tolyl) Oxalamide Topology

The para-methyl substitution in N1-cyclopentyl-N2-(p-tolyl)oxalamide places the methyl group at the C4 position of the N2-phenyl ring, creating a linear molecular axis that contrasts with the angled presentation of the meta-methyl regioisomer (N1-cyclopentyl-N2-(m-tolyl)oxalamide) [1]. This 120° difference in substituent vector relative to the oxalamide N–H bond influences crystal packing, potential π-stacking orientation with aromatic protein side chains, and the overall molecular dipole moment [2]. The p-tolyl isomer presents a more collinear hydrophobic extension, which may access deeper sub-pockets in targets where the m-tolyl isomer experiences steric occlusion [1].

Regioisomer comparison Ligand geometry Hydrogen-bond network

Preliminary CYP450 Inhibition Profile for Structurally Related N-cyclopentyl-N'-aryl Oxalamides

BindingDB entries for N-cyclopentyl-N'-aryl oxalamide analogs reveal that certain members of this chemotype display weak to moderate CYP450 inhibition. For example, a closely related N-cyclopentyl-N'-(substituted phenyl)oxalamide (CHEMBL4227911) exhibited IC₅₀ values of 14,600 nM against CYP3A4 and >50,000 nM against CYP2C19 and CYP1A2 in human liver microsomes [1]. This suggests that the oxalamide scaffold with cyclopentyl N1-substitution has a relatively low intrinsic CYP liability, though the specific p-tolyl N2-substituent may modulate this profile [1].

Drug metabolism CYP450 inhibition Hepatotoxicity risk assessment

Synthetic Accessibility and Purity Benchmarking Against Multi-step Oxalamide Analogs

N1-cyclopentyl-N2-(p-tolyl)oxalamide is synthesized via a single-step condensation of oxalyl chloride with cyclopentylamine and p-toluidine under controlled conditions . This contrasts with more complex oxalamide derivatives (e.g., those bearing morpholinoethyl, hydroxyethoxy, or piperidinylmethyl substituents) that require multi-step sequences and protecting-group strategies, increasing cost, lead time, and batch-to-batch variability [1]. The simplicity of the two-amine coupling route predicts a higher typical purity from standard suppliers (≥95% by HPLC) and lower procurement cost per gram compared to analogs requiring three or more synthetic steps .

Chemical procurement Synthetic chemistry Quality control

N1-cyclopentyl-N2-(p-tolyl)oxalamide: Evidence-Backed Application Scenarios for Procurement


Fragment-Based Drug Discovery Campaigns Targeting Cyclophilin D or MetAP

The cyclopentyl oxalamide scaffold is structurally validated in both MetAP (PDB 2EVO) and CypD (PDB 6R9X) co-crystal structures [1][2]. N1-cyclopentyl-N2-(p-tolyl)oxalamide may serve as a fragment for screening or as a core scaffold for fragment growing/merging campaigns. Its p-tolyl group offers a distinct hydrophobic vector relative to the pyridylmethyl or thiazolyl comparators, enabling exploration of a different region of the S2/S1' pockets. Researchers should request HPLC purity certification (≥95%) and NMR identity confirmation before use in biophysical assays.

Structure-Activity Relationship (SAR) Studies Probing N2-Aryl Substitution Effects

When paired with the unsubstituted N2-phenyl and N2-(4-chlorophenyl) analogs, N1-cyclopentyl-N2-(p-tolyl)oxalamide completes a systematic SAR matrix varying the N2-aryl electron demand (σₚ: –CH₃ = –0.07; –H = 0.00; –Cl = +0.23) and lipophilicity (π: –CH₃ = +0.56; –H = 0.00; –Cl = +0.71) [3]. This enables deconvolution of electronic versus hydrophobic contributions to target binding. The calculated LogP of ~3.4 for the p-tolyl analog positions it centrally within this series, providing a balanced lipophilicity reference point.

Computational Chemistry and Molecular Docking Validation Sets

The defined stereoelectronic properties (single conformationally constrained cyclopentyl ring, well-parameterized p-tolyl group) make N1-cyclopentyl-N2-(p-tolyl)oxalamide suitable as a test ligand for validating docking scoring functions, molecular dynamics force fields, or free-energy perturbation (FEP) workflows on the oxalamide chemotype [4]. Its intermediate size (MW 246 Da, 18 heavy atoms) places it at the fragment-lead interface, a regime where computational predictions are most challenging and most valuable to benchmark.

Chemical Biology Tool Compound for Oxalamide Chemotype Profiling

As a structurally minimal, synthetically accessible oxalamide with established class-level biological precedent (MetAP inhibition, CypD binding), this compound can serve as a negative control or reference standard in assays evaluating more potent or more complex oxalamide leads [1][2]. Its relatively simple substitution pattern reduces the likelihood of polypharmacology driven by extended substituents, making it a cleaner tool for establishing baseline oxalamide scaffold behavior in selectivity panels.

Quote Request

Request a Quote for N1-cyclopentyl-N2-(p-tolyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.